molecular formula C10H12FN B13050997 (1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine

(1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine

Cat. No.: B13050997
M. Wt: 165.21 g/mol
InChI Key: WCHFVELBYYGCNC-JTQLQIEISA-N
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Description

(1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines This compound is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, and an amine group attached to the prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 4-fluoro-3-methylphenyl starting material.

    Allylation: The phenyl compound undergoes allylation to introduce the prop-2-enyl group.

    Amine Introduction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro or methyl positions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Investigated for its interactions with biological molecules.

Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Receptors: Modulating receptor activity.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Signal Transduction Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

  • (1S)-1-(4-Fluorophenyl)prop-2-enylamine
  • (1S)-1-(3-Methylphenyl)prop-2-enylamine
  • (1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine

Uniqueness:

  • Fluoro and Methyl Substitution: The presence of both fluoro and methyl groups on the phenyl ring distinguishes it from other similar compounds.
  • Stereochemistry: The (1S) configuration may impart unique biological activity compared to its (1R) counterpart.

This article provides a general framework based on typical information about similar compounds For precise details, consulting scientific literature and experimental data is recommended

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1S)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1

InChI Key

WCHFVELBYYGCNC-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C=C)N)F

Canonical SMILES

CC1=C(C=CC(=C1)C(C=C)N)F

Origin of Product

United States

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